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Compound of Interest

Compound Name: 2-Amino-4-phenylbutan-1-ol

Cat. No.: B1314209 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for (S)-

homophenylalaninol, also known as (S)-2-amino-4-phenylbutan-1-ol. Intended for

researchers, scientists, and professionals in drug development, this document delves into the

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are

crucial for the structural elucidation and characterization of this important chiral amino alcohol.

(S)-Homophenylalaninol is a valuable building block in the synthesis of various

pharmaceuticals and chiral ligands. Its precise structural confirmation is paramount for its

application in stereoselective synthesis and drug design. Spectroscopic techniques provide the

necessary tools to verify its identity, purity, and stereochemistry. This guide will not only present

the available spectral data but also offer insights into the interpretation of the spectra and the

experimental protocols for their acquisition.

Molecular Structure and Key Spectroscopic
Features
(S)-Homophenylalaninol possesses a primary alcohol, a primary amine, and a chiral center at

the carbon bearing the amino and hydroxymethyl groups. The presence of a phenylpropyl side

chain further defines its structure. These functional groups and structural motifs give rise to

characteristic signals in various spectroscopic analyses.

Molecular Formula: C₁₀H₁₅NO[1][2][3]
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Molecular Weight: 165.23 g/mol [1][2][3]

IUPAC Name: (2S)-2-amino-4-phenylbutan-1-ol[1]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; a [label=""]; b

[label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label=""]; h [label=""]; i [label=""]; j

[label=""]; k [label=""]; l [label=""]; m [label=""]; n [label=""]; o [label=""]; p [label=""]; q [label=""];

r [label=""]; s [label=""]; t [label=""]; u [label=""]; v [label=""]; w [label=""]; x [label=""]; y [label=""];

z [label=""]; aa [label=""]; ab [label=""]; ac [label=""]; ad [label=""];

// Phenyl Ring a -- b [len=1.5]; b -- c [len=1.5]; c -- d [len=1.5]; d -- e [len=1.5]; e -- f [len=1.5]; f -

- a [len=1.5];

// Butanol Chain a -- g [len=1.5]; g -- h [len=1.5]; h -- i [len=1.5]; i -- j [len=1.5]; i -- k [len=1.5]; j -

- l [len=1.5];

// Atom Labels node [shape=none, fontsize=12, fontcolor="#202124"]; C1 [pos="0,0!",

label="C"]; C2 [pos="1.3,-0.75!", label="C"]; C3 [pos="1.3,-2.25!", label="C"]; C4 [pos="0,-3!",

label="C"]; C5 [pos="-1.3,-2.25!", label="C"]; C6 [pos="-1.3,-0.75!", label="C"]; C7

[pos="-2.6,-0.75!", label="CH₂"]; C8 [pos="-3.9,-0.75!", label="CH₂"]; C9 [pos="-5.2,-0.75!",

label="CH"]; C10 [pos="-6.5,-0.75!", label="CH₂OH"]; N [pos="-5.2,0.75!", label="NH₂"];

// Bonds edge [color="#202124"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C9 -- N; } Caption: Structure of (S)-

homophenylalaninol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical

environment of each nucleus.

¹H NMR Spectroscopy
The proton NMR spectrum of (S)-homophenylalaninol is characterized by signals

corresponding to the aromatic protons, the protons of the butyl chain, and the protons of the

amine and hydroxyl groups.
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¹H NMR Spectral Data (300 MHz, DMSO-d₆)[1]

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.13-7.30 m 5H Ar-H

3.29 dd, J = 10.5, 4.8 Hz 1H CH₂OH

3.26 m 3H CH₂OH, CH-NH₂, OH

3.17 dd, J = 7.7, 4.1 Hz 1H CH₂OH

2.54-2.75 m 3H Ph-CH₂, NH₂

1.64 m 1H Ph-CH₂-CH₂

1.39 m 1H Ph-CH₂-CH₂

Interpretation:

Aromatic Protons (7.13-7.30 ppm): The multiplet in this region corresponds to the five

protons of the monosubstituted benzene ring.

Hydroxymethyl Protons (3.17, 3.29 ppm): The diastereotopic protons of the -CH₂OH group

appear as distinct signals, in this case, two doublets of doublets, due to coupling with the

adjacent chiral center proton.

Methine Proton (included in 3.26 ppm multiplet): The proton on the chiral carbon (CH-NH₂) is

expected to be a multiplet due to coupling with the adjacent methylene and hydroxymethyl

protons.

Phenylpropyl Protons (1.39, 1.64, 2.54-2.75 ppm): The two methylene groups of the

phenylpropyl chain give rise to complex multiplets in the aliphatic region. The protons closer

to the phenyl group (benzylic) are expected to be further downfield.

Amine and Hydroxyl Protons (included in multiplets): The protons of the -NH₂ and -OH

groups are exchangeable and their chemical shifts can vary depending on concentration,

solvent, and temperature. They often appear as broad signals. In the provided data, they are

part of the multiplet signals.
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¹³C NMR Spectroscopy
While experimental ¹³C NMR data for (S)-homophenylalaninol is not readily available in the

searched literature, a predicted spectrum can be generated based on established chemical

shift correlations. The spectrum is expected to show ten distinct signals corresponding to the

ten carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~142 Ar-C (quaternary)

~129 Ar-CH

~128 Ar-CH

~126 Ar-CH

~65 CH₂OH

~54 CH-NH₂

~36 Ph-CH₂-CH₂

~32 Ph-CH₂

Rationale for Prediction:

Aromatic Carbons: The aromatic carbons will appear in the typical downfield region of 120-

145 ppm. The quaternary carbon will be a weak signal.

Hydroxymethyl Carbon (~65 ppm): The carbon attached to the hydroxyl group is significantly

deshielded.

Methine Carbon (~54 ppm): The carbon of the chiral center, attached to the nitrogen, will

also be deshielded.

Aliphatic Carbons (~32, ~36 ppm): The two methylene carbons of the side chain will appear

in the upfield aliphatic region.
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Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The IR spectrum of (S)-homophenylalaninol is expected to show characteristic

absorption bands for the O-H, N-H, C-H (aromatic and aliphatic), and C-O bonds.

Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad
O-H and N-H stretching

(superimposed)

3100-3000 Medium Aromatic C-H stretching

3000-2850 Medium Aliphatic C-H stretching

1600-1450 Medium to Weak Aromatic C=C stretching

~1050 Strong
C-O stretching (primary

alcohol)

Interpretation:

The broad band in the 3400-3200 cm⁻¹ region is a hallmark of alcohols and primary amines

due to hydrogen bonding.

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence

of the phenyl ring and the alkyl chain.

The strong absorption around 1050 cm⁻¹ is characteristic of the C-O stretching vibration of a

primary alcohol.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural confirmation. For (S)-homophenylalaninol, a soft

ionization technique like Electrospray Ionization (ESI) is expected to show a prominent

protonated molecular ion [M+H]⁺.
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Expected Mass Spectrometry Data (ESI-MS)

m/z Ion

166.12 [M+H]⁺

149.12 [M+H - H₂O]⁺

132.10 [M+H - H₂O - NH₃]⁺

Interpretation of Fragmentation:

[M+H]⁺ (m/z 166.12): This peak corresponds to the protonated molecule and confirms the

molecular weight of 165.23 g/mol .

[M+H - H₂O]⁺ (m/z 149.12): The loss of a water molecule from the protonated molecular ion

is a common fragmentation pathway for alcohols.

[M+H - H₂O - NH₃]⁺ (m/z 132.10): Subsequent loss of ammonia from the [M+H - H₂O]⁺ ion is

a plausible fragmentation for a primary amine.

Experimental Protocols
The following sections provide standardized, field-proven methodologies for acquiring the

spectroscopic data discussed in this guide.

NMR Spectroscopy Protocol
dot digraph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded,

fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge

[fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#FFFFFF"; node

[fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="Dissolve 5-10 mg of\n(S)-

homophenylalaninol in\n~0.7 mL of deuterated\nsolvent (e.g., DMSO-d₆)."]; B [label="Add

internal standard\n(e.g., TMS)."]; C [label="Transfer to a 5 mm\nNMR tube."]; A -> B -> C; }
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subgraph "cluster_acq" { label="Data Acquisition"; style="filled"; color="#FFFFFF"; node

[fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Place sample in NMR\nspectrometer

(≥300 MHz)."]; E [label="Acquire ¹H NMR spectrum."]; F [label="Acquire ¹³C NMR spectrum."];

D -> E; D -> F; }

subgraph "cluster_proc" { label="Data Processing"; style="filled"; color="#FFFFFF"; node

[fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Apply Fourier Transform."]; H

[label="Phase and baseline correct\nthe spectra."]; I [label="Reference spectra to\ninternal

standard."]; J [label="Integrate ¹H signals and\npick peaks for both spectra."]; G -> H -> I -> J; }

C -> D; E -> G; F -> G; } Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

Sample Preparation: Accurately weigh 5-10 mg of (S)-homophenylalaninol and dissolve it in

approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a

clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts of

exchangeable protons (OH and NH₂). Add a small amount of an internal standard, such as

tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm. Transfer the solution to

a 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

ensure a homogeneous magnetic field.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A

sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling to

simplify the spectrum to single lines for each unique carbon. A larger number of scans is

usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. The resulting spectra should be phase-corrected and baseline-corrected.

Reference the chemical shifts to the internal standard. For the ¹H NMR spectrum, integrate

the signals to determine the relative number of protons.
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IR Spectroscopy Protocol
dot digraph "IR_Workflow" { rankdir=LR; node [shape=box, style=rounded,

fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge

[fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#FFFFFF"; node

[fillcolor="#EA4335", fontcolor="#FFFFFF"]; A [label="Prepare a thin film of the neat\nliquid

sample between two\nNaCl or KBr plates."]; B [label="Alternatively, use an ATR\naccessory

and place a drop\nof the sample on the crystal."]; A or B; }

subgraph "cluster_acq" { label="Data Acquisition"; style="filled"; color="#FFFFFF"; node

[fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Obtain a background spectrum\nof the

empty sample holder\nor clean ATR crystal."]; D [label="Place the sample in the

FTIR\nspectrometer."]; E [label="Acquire the IR spectrum\n(e.g., 4000-400 cm⁻¹)."]; C -> D ->

E; }

subgraph "cluster_proc" { label="Data Processing"; style="filled"; color="#FFFFFF"; node

[fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="The instrument software\nautomatically

ratios the sample\nspectrum to the background."]; G [label="Identify and label

the\nwavenumbers of significant\nabsorption bands."]; F -> G; }

B -> D; } Caption: Workflow for FTIR data acquisition.

Detailed Steps:

Sample Preparation (Thin Film Method): As (S)-homophenylalaninol is a low-melting solid or

viscous liquid at room temperature, it can be analyzed as a neat thin film. Place a small drop

of the sample on the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second

salt plate on top and gently press to form a thin, uniform film.

Sample Preparation (ATR Method): Alternatively, use a Fourier Transform Infrared (FTIR)

spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Place a small

amount of the sample directly onto the ATR crystal.

Background Spectrum: Before analyzing the sample, acquire a background spectrum of the

empty salt plates or the clean ATR crystal. This will be automatically subtracted from the
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sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as

any absorptions from the sample holder.

Sample Spectrum Acquisition: Place the prepared sample in the spectrometer's sample

compartment and acquire the IR spectrum. Typically, a spectral range of 4000 to 400 cm⁻¹ is

scanned.

Mass Spectrometry Protocol
dot digraph "MS_Workflow" { rankdir=LR; node [shape=box, style=rounded,

fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge

[fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#FFFFFF"; node

[fillcolor="#FBBC05", fontcolor="#202124"]; A [label="Prepare a dilute solution of\n(S)-

homophenylalaninol in a suitable\nsolvent (e.g., methanol/water\nwith 0.1% formic acid)."]; }

subgraph "cluster_acq" { label="Data Acquisition"; style="filled"; color="#FFFFFF"; node

[fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Infuse the sample solution into\nthe ESI

source of the mass\nspectrometer."]; C [label="Acquire the mass spectrum in\npositive ion

mode."]; D [label="If necessary, perform MS/MS\nanalysis on the molecular ion\nto obtain

fragmentation data."]; B -> C -> D; }

subgraph "cluster_proc" { label="Data Analysis"; style="filled"; color="#FFFFFF"; node

[fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Identify the molecular ion

peak\n([M+H]⁺)."]; F [label="Analyze the fragmentation\npattern to confirm the structure."]; E ->

F; }

A -> B; } Caption: Workflow for ESI-MS data acquisition and analysis.

Detailed Steps:

Sample Preparation: Prepare a dilute solution of (S)-homophenylalaninol (typically in the low

µg/mL to ng/mL range) in a solvent system compatible with ESI-MS, such as a mixture of

methanol and water with a small amount of an acid (e.g., 0.1% formic acid) to promote

protonation.
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Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution to

ensure accurate mass measurements.

Data Acquisition: Introduce the sample solution into the ESI source of the mass spectrometer

via direct infusion or through a liquid chromatography (LC) system. Acquire the mass

spectrum in positive ion mode over an appropriate mass range (e.g., m/z 50-500).

MS/MS Analysis (Optional): To gain further structural information, perform a tandem mass

spectrometry (MS/MS) experiment. Isolate the protonated molecular ion ([M+H]⁺) and

subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze the

resulting fragment ion spectrum.

Conclusion
The spectroscopic data presented in this guide provide a comprehensive profile for the

structural characterization of (S)-homophenylalaninol. The ¹H NMR spectrum confirms the

presence and connectivity of the protons in the molecule. While experimental ¹³C NMR, IR, and

MS data are not readily available in the literature, the predicted and expected spectra, based

on sound chemical principles and data from analogous compounds, offer a reliable framework

for the analysis of this compound. The detailed experimental protocols provide a practical basis

for researchers to obtain high-quality spectroscopic data. The collective information in this

guide serves as an essential resource for the confident identification and utilization of (S)-

homophenylalaninol in scientific research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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